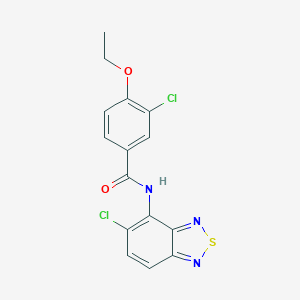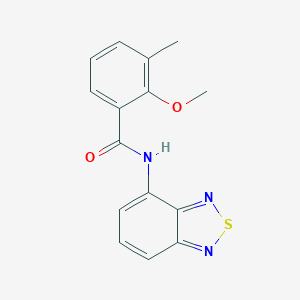![molecular formula C18H17N3O3S B251117 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B251117.png)
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-methylphenoxy)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ABT-492 and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of ABT-492 involves inhibition of bacterial DNA synthesis. ABT-492 targets the enzyme DNA gyrase, which is responsible for unwinding DNA during replication. By inhibiting DNA gyrase, ABT-492 prevents bacterial DNA from replicating, leading to bacterial cell death.
Biochemical and Physiological Effects:
ABT-492 has been found to have a wide range of biochemical and physiological effects. In addition to its antibacterial and antifungal activity, ABT-492 has been found to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. ABT-492 has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABT-492 has several advantages for lab experiments. It has a broad spectrum of activity against both gram-positive and gram-negative bacteria, making it a useful tool for studying bacterial infections. ABT-492 is also stable under a wide range of conditions, making it easy to handle and store. However, there are also limitations to using ABT-492 in lab experiments. It is a relatively expensive compound, which may limit its use in some research settings. Additionally, ABT-492 has limited solubility in aqueous solutions, which may make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for research on ABT-492. One area of interest is the development of new derivatives of ABT-492 with improved activity against specific bacterial strains. Another area of interest is the investigation of the anti-inflammatory and antioxidant properties of ABT-492, which may have potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of ABT-492 and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of ABT-492 involves the reaction of 2-(4-methylphenoxy)acetic acid with 2-aminothiophenol in the presence of acetic anhydride. The resulting product is then acetylated to obtain ABT-492. The synthesis of ABT-492 has been optimized to improve yield and purity, making it a viable compound for scientific research.
Aplicaciones Científicas De Investigación
ABT-492 has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. ABT-492 has also been found to have antifungal activity against Candida albicans and Aspergillus fumigatus.
Propiedades
Fórmula molecular |
C18H17N3O3S |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H17N3O3S/c1-11-3-6-14(7-4-11)24-10-17(23)21-18-20-15-8-5-13(19-12(2)22)9-16(15)25-18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21,23) |
Clave InChI |
BSUXPKCFZWCGQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B251042.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide](/img/structure/B251043.png)

![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251047.png)
![4-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B251048.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B251051.png)
![5-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B251053.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B251055.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B251056.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B251057.png)
